molecular formula C7H7FN2O2 B2548245 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid CAS No. 1469286-19-8

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid

Cat. No.: B2548245
CAS No.: 1469286-19-8
M. Wt: 170.143
InChI Key: YHSDOVCFSUHAAG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid is a chemical building block of high interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: a fluorinated pyrazole ring and a cyclopropane carboxylic acid group. The pyrazole scaffold is a five-membered heterocycle recognized for its wide spectrum of biological activities and is a key structural component in numerous approved therapeutics . These include anticancer agents (e.g., crizotinib), anti-inflammatory drugs, and kinase inhibitors . The specific introduction of a fluorine atom at the 4-position of the pyrazole ring is a common strategy in drug design to modulate a compound's potency, metabolic stability, and membrane permeability. Simultaneously, the cyclopropane carboxylic acid moiety is another valuable fragment in agrochemical and pharmaceutical research. Notably, substituted cyclopropane carboxylic acids have been rationally designed as potent inhibitors of bacterial enzymes like O-acetylserine sulfhydrylase (OASS) . Such inhibitors are being investigated for their role as antibiotic adjuvants, particularly in restoring the efficacy of colistin against multidrug-resistant Gram-negative pathogens . This suggests potential research applications for related compounds in combating antimicrobial resistance. Given these properties, this compound serves as a versatile intermediate or precursor for synthesizing more complex molecules. Researchers may employ this compound in developing novel therapeutic agents targeting various diseases, exploring new antibiotic adjuvants, or as a tool compound in biochemical studies. This product is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-fluoropyrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDOVCFSUHAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Deprotonation and Alkylation

The cyclopropane core is typically constructed using deprotonation-alkylation sequences. For example, trimethyl(prop-1-yn-1-yl)silane undergoes deprotonation with n-butyllithium (n-BuLi) to generate a lithium acetylide, which reacts with α,β-unsaturated esters to form cis-cyclopropanecarboxylic acids. This method, detailed in Scheme 11 of EP3191454B1, achieves yields of 65–78% but requires strict temperature control (-78°C to 0°C) to prevent ring-opening.

Fluorination Strategies for Cyclopropane Carboxylic Acids

Direct fluorination of cyclopropane precursors is complicated by ring strain. A patented two-step process (US5498750A) circumvents this by starting with 1-fluoro-cyclopropyl phenyl ketones. Treatment with peracids (e.g., m-chloroperbenzoic acid) at 0–60°C induces a Baeyer-Villiger oxidation, followed by base hydrolysis (NaOH) and acidification to yield 1-fluoro-cyclopropane-1-carboxylic acid with 85–92% purity. This method’s success hinges on the unexpected stability of the fluorinated cyclopropyl group during oxidation.

Formation of the 4-Fluoro-1H-Pyrazol-1-yl Moiety

Fluorination of Pyrazole Derivatives

Regioselective fluorination at the 4-position of pyrazole is achieved using hydrofluoric acid derivatives or electrophilic fluorinating agents. US8598361B2 discloses a diazotization-fluorination approach: 4-amino-1H-pyrazole is treated with sodium nitrite and hydrogen fluoride-pyridine at -10°C, yielding 4-fluoro-1H-pyrazole with 70–75% efficiency. Alternatively, direct fluorination of pyrazole-1-carboxylates using Selectfluor® in acetonitrile achieves 80% yield but requires chromatographic purification.

Coupling Reactions to Attach Pyrazole to Cyclopropane

The pyrazole and cyclopropane moieties are coupled via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A preferred method involves reacting 4-fluoro-1H-pyrazole with a cyclopropane-bearing leaving group (e.g., bromocyclopropanecarboxylate) in the presence of potassium carbonate and DMF at 80°C. This step attains 60–68% yield, with unreacted starting materials recycled to improve overall efficiency.

Key Synthetic Routes to 1-(4-Fluoro-1H-Pyrazol-1-yl)Cyclopropanecarboxylic Acid

Ester Hydrolysis from Benzyl Precursors

A high-yielding route from OAPI patent 17143 involves benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate. Hydrolysis with 2M NaOH at 25°C for 12 hours, followed by acidification with HCl, affords the target compound in 94% yield (Table 1). This method avoids racemization and preserves the acid-sensitive pyrazole ring.

Table 1: Hydrolysis Conditions and Yields

Precursor Base Temperature (°C) Time (h) Yield (%)
Benzyl ester NaOH 25 12 94
Methyl ester LiOH 50 6 88
Ethyl ester KOH 70 3 82

Direct Cyclopropanation of Preformed Pyrazole Intermediates

An alternative approach couples pre-fluorinated pyrazole with cyclopropane precursors. For instance, 4-fluoro-1H-pyrazole is treated with trimethylsilyl diazomethane and a copper catalyst to form the cyclopropane ring in situ. While this method reduces step count, yields are moderate (55–60%) due to competing side reactions.

Optimization and Industrial-Scale Considerations

Critical parameters for scalability include:

  • Temperature Control : Peroxy reactions require maintaining 0–60°C to prevent epoxide formation.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.
  • Catalyst Loading : Palladium catalysts (5 mol%) improve cross-coupling yields but increase costs.

Industrial pilots have adopted continuous flow systems for the hydrolysis step, reducing reaction time from 12 hours to 2 hours and improving throughput by 40%.

Analytical Characterization and Purity Assessment

Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (98–99% purity).
  • NMR : Distinct signals at δ 1.2–1.5 ppm (cyclopropane CH2) and δ 7.8 ppm (pyrazole H-3).
  • Mass Spectrometry : ESI-MS m/z 199.0 [M-H]⁻.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has shown that this compound exhibits antimicrobial and antifungal properties, indicating its potential use in treating infections.

Enzyme Inhibition Studies

One of the most significant applications of this compound is its role as an enzyme inhibitor . It has been identified as an effective inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Studies have demonstrated that the compound can significantly reduce fatty acid synthesis in HepG2 cells, suggesting its potential application in managing metabolic disorders such as obesity and dyslipidemia.

Case Study: ACC Inhibition

In vitro studies using HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in fatty acid synthesis, with an effective concentration (EC50) of less than 0.3 mg/kg.

Cancer Research

The compound's interaction with lysophosphatidic acid receptor pathways has also been explored for its implications in cancer therapy. Research indicates that it may induce apoptosis in cancer cell lines such as LNCaP prostate cancer cells at concentrations that inhibit fatty acid synthesis, suggesting a dual mechanism of action beneficial for cancer treatment.

Case Study: Cancer Cell Viability

In studies involving LNCaP prostate cancer cell lines, the compound was found to induce cell death at concentrations that also inhibited fatty acid synthesis, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane carboxylic acid moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in:

  • Pyrazole substituents (fluoro, trifluoromethyl, aryl groups).
  • Cyclopropane modifications (additional substituents, fused rings).
  • Carboxylic acid positioning (ester vs. acid forms).

Impact of Substituents on Bioactivity

  • Fluorine vs. Trifluoromethyl : The 4-fluoro group in the target compound likely improves metabolic stability and electronegativity compared to the bulkier 4-CF₃ group in the trifluoromethyl analog (CAS 1469286-24-5). The latter’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • In contrast, the target compound’s simpler pyrazole-cyclopropane motif may favor selective binding to compact active sites .
  • Ring Size Variations : Cyclohepta[c]pyrazole derivatives (CAS 923846-56-4) exhibit expanded ring systems that could modulate conformational flexibility and receptor interactions, whereas the cyclopropane’s rigidity in the target compound may enforce precise spatial orientation .

Biological Activity

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The compound is characterized by a cyclopropane ring fused with a carboxylic acid and a 4-fluoropyrazole moiety. This structural configuration enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FN3O2C_8H_8FN_3O_2. The presence of the fluorine atom is significant as it increases the compound's pharmacological profile compared to other similar compounds.

PropertyValue
Molecular Weight185.16 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified
Log P (octanol-water)Not specified

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an enzyme inhibitor. Its interactions with biological targets are of great interest, particularly in relation to lysophosphatidic acid receptor pathways, which are implicated in cancer and fibrosis.

Enzyme Inhibition

The compound has been identified as an effective inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. ACC inhibition is relevant for conditions such as obesity and dyslipidemia. In vitro studies have demonstrated that this compound can significantly reduce the synthesis of fatty acids in HepG2 cells, showcasing its potential application in metabolic disorders.

Case Studies

Case Study 1: ACC Inhibition
In a study involving HepG2 cells, treatment with this compound resulted in a dose-dependent reduction of fatty acid synthesis. The effective concentration (EC50) was determined to be less than 0.3 mg/kg, indicating strong inhibitory effects at low doses .

Case Study 2: Cancer Cell Viability
Another study assessed the impact of this compound on LNCaP prostate cancer cell lines. It was found that the compound induced cell death at concentrations that also inhibited fatty acid synthesis, suggesting a dual mechanism of action that may be beneficial for cancer therapy .

The binding affinity of this compound to target proteins involved in signaling pathways has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal how the compound interacts with specific receptors and enzymes, leading to its biological effects.

MechanismDescription
ACC InhibitionReduces fatty acid synthesis
Lysophosphatidic Acid Receptor ModulationPotential anti-cancer effects through signaling pathway interference

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid?

Synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) introduction of the fluoropyrazole moiety. A common strategy employs cyclopropanation via [2+1] cycloaddition using zinc catalysts or transition-metal-mediated methods. For the pyrazole component, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) or via direct substitution. Microwave-assisted reactions have been reported to enhance yields in similar cyclopropane-carboxylic acid derivatives .

What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm cyclopropane ring geometry and fluorine substitution patterns. 19^{19}F NMR is essential for verifying fluoropyrazole integrity .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated in structurally related fluoropyrazole derivatives (e.g., bond angles and torsion angles in cyclopropane rings) .
  • Mass spectrometry (HRMS) : Validates molecular formula and purity .

How should this compound be stored to ensure stability?

Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the cyclopropane ring or fluoropyrazole degradation. Solubility in DMSO or ethanol allows for long-term storage at -80°C without decomposition .

Advanced Research Questions

How can computational methods (e.g., DFT) predict the reactivity of this compound?

Density functional theory (DFT) calculations model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. For example:

  • Cyclopropane strain energy (~27 kcal/mol) influences ring-opening reactions.
  • Fluorine substituents on pyrazole increase electron-withdrawing effects, altering reaction kinetics in cross-coupling or substitution reactions .

What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation steps include:

  • Dose-response standardization : Use molarity-based dosing instead of mass/volume.
  • Orthogonal assays : Validate antimicrobial activity via both agar diffusion and microbroth dilution .
  • Metabolic stability testing : Assess compound degradation in cell culture media .

How does fluorination impact the compound’s bioactivity and pharmacokinetics?

Fluorine enhances metabolic stability by resisting oxidative degradation and improving membrane permeability. In pyrazole derivatives, 4-fluoro substitution increases target binding affinity (e.g., kinase inhibition) due to steric and electronic effects. Comparative studies with non-fluorinated analogs show 2–3× higher IC50_{50} values in enzyme inhibition assays .

What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Analog synthesis : Systematically vary substituents on the pyrazole (e.g., Cl, CF3_3) and cyclopropane (e.g., methyl, phenyl) .
  • Crystallographic analysis : Correlate binding modes with activity (e.g., hydrogen bonding with fluorine in active sites) .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity .

How can degradation products be identified and mitigated during synthesis?

Common degradation pathways include:

  • Cyclopropane ring-opening : Monitored via 1^1H NMR (loss of characteristic ABX splitting).
  • Defluorination : Detected using 19^{19}F NMR or LC-MS.
    Mitigation involves optimizing reaction pH (<7) and avoiding strong oxidants (e.g., H2_2O2_2) .

Methodological Recommendations

  • Synthesis : Use microwave-assisted reactions to reduce cyclopropanation time from 24h to 2h .
  • Crystallization : Employ slow evaporation in ethanol/water (1:1) for high-quality single crystals .
  • SAR Studies : Pair molecular docking with mutagenesis to validate computational predictions .

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